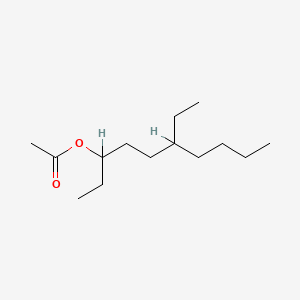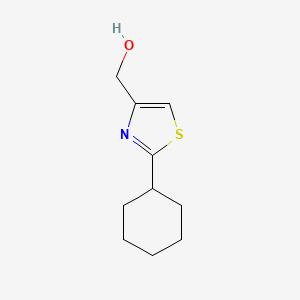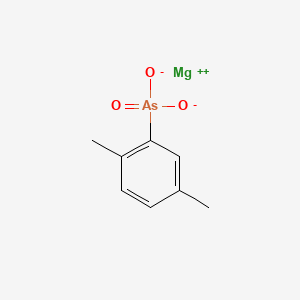
2,4-Xylenearsonic acid,magnesium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Xylenearsonic acid, magnesium is a compound that combines the properties of 2,4-xylenearsonic acid with magnesium. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique combination of an aromatic organic acid with magnesium offers distinct chemical and physical properties that can be leveraged for specific uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-xylenearsonic acid, magnesium typically involves the reaction of 2,4-xylenearsonic acid with a magnesium salt. One common method is to dissolve 2,4-xylenearsonic acid in a suitable solvent, such as ethanol or water, and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of 2,4-xylenearsonic acid, magnesium may involve more advanced techniques, such as the use of microwave irradiation to enhance reaction rates and improve yield. This method involves the use of microwave heating to accelerate the reaction between 2,4-xylenearsonic acid and magnesium salts, resulting in a more efficient and environmentally friendly production process .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Xylenearsonic acid, magnesium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsenic in the compound to lower oxidation states.
Substitution: The aromatic ring of 2,4-xylenearsonic acid can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce arsenic oxides, while reduction reactions can yield arsenic hydrides. Substitution reactions can result in a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2,4-Xylenearsonic acid, magnesium has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to arsenic deficiency or toxicity.
Industry: The compound is used in the production of specialty chemicals and materials, including catalysts and coatings
Mecanismo De Acción
The mechanism of action of 2,4-xylenearsonic acid, magnesium involves its interaction with cellular components and enzymes. The magnesium ion plays a crucial role in stabilizing the compound and facilitating its interaction with biological targets. The aromatic ring and arsenic moiety can interact with proteins and other biomolecules, affecting their function and activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways .
Comparación Con Compuestos Similares
2,4-Xylenearsonic acid, magnesium can be compared with other similar compounds, such as:
Mandelic acid, magnesium: Both compounds contain an aromatic ring and a magnesium ion, but mandelic acid has a hydroxyl group instead of an arsenic moiety.
Magnesium citrate: This compound is used as a dietary supplement and has different chemical properties due to the presence of citric acid instead of 2,4-xylenearsonic acid.
Magnesium malate: Similar to magnesium citrate, this compound contains malic acid and is used for different applications .
The uniqueness of 2,4-xylenearsonic acid, magnesium lies in its combination of an aromatic organic acid with arsenic and magnesium, offering distinct chemical and biological properties that are not found in other similar compounds.
Propiedades
Número CAS |
102585-11-5 |
|---|---|
Fórmula molecular |
C8H9AsMgO3 |
Peso molecular |
252.38 g/mol |
Nombre IUPAC |
magnesium;(2,5-dimethylphenyl)-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/C8H11AsO3.Mg/c1-6-3-4-7(2)8(5-6)9(10,11)12;/h3-5H,1-2H3,(H2,10,11,12);/q;+2/p-2 |
Clave InChI |
SLQYKJLHIJUQKV-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=C(C=C1)C)[As](=O)([O-])[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



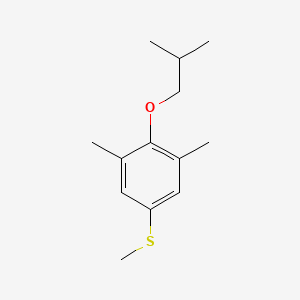
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)
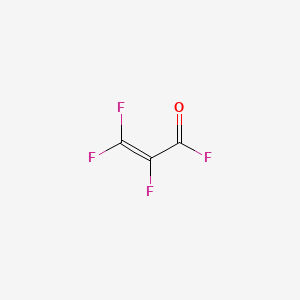

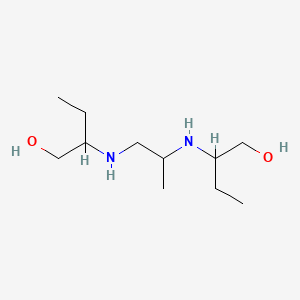



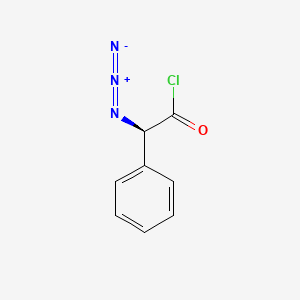
![2-Amino-5-{[(5-fluoropyridin-2-yl)amino]methyl}phenol](/img/structure/B12642342.png)

